molecular formula C10H5ClFNO2 B13933942 7-Chloro-6-fluoroquinoline-3-carboxylic acid

7-Chloro-6-fluoroquinoline-3-carboxylic acid

Cat. No.: B13933942
M. Wt: 225.60 g/mol
InChI Key: FMGBRPXBJPUIKD-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoroquinoline-3-carboxylic acid (CAS 2768384-90-1) is a high-purity chemical intermediate designed for advanced antimicrobial and pharmaceutical research. This fluorinated quinoline scaffold is of significant interest in the development of novel chemotherapeutic agents, particularly within the fluoroquinolone antibiotic class . The core quinoline structure is known for its versatile biological activities, making it a valuable precursor in medicinal chemistry . Researchers utilize this compound as a key building block for synthesizing and evaluating new antibacterial agents. Its structure is ideal for exploring structure-activity relationships (SAR), especially through modifications at various positions on the quinoline ring to enhance potency and spectrum of activity against resistant bacterial strains . The presence of both chloro and fluoro substituents on the aromatic ring is a common feature in compounds with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria . Furthermore, quinoline-3-carboxylic acid derivatives are frequently investigated for their mechanism of action, which often involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

7-chloro-6-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-7-3-9-5(2-8(7)12)1-6(4-13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

FMGBRPXBJPUIKD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-Chloro-6-fluoroquinoline-3-carboxylic Acid

Classical Synthetic Approach

The classical synthesis of 7-chloro-6-fluoroquinoline-3-carboxylic acid typically involves multi-step organic transformations starting from substituted anilines or quinoline derivatives. Early methods focus on halogenation and fluorination steps followed by carboxylation at the 3-position of the quinoline ring. However, these methods often suffer from long reaction times, moderate yields, and use of hazardous reagents.

Green and Catalytic Synthesis Using Keplerate-Type Nanoporous Catalyst

A significant advancement in the preparation of 7-chloro-6-fluoroquinoline-3-carboxylic acid derivatives was reported using a Keplerate-type giant-ball nanoporous isopolyoxomolybdate catalyst , specifically {Mo132}. This catalyst offers a green, efficient, and high-yielding approach under mild reflux conditions in aqueous media.

Reaction Setup and Conditions
  • Reactants: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol) and various amines (1.5 mmol).
  • Catalyst: {Mo132} in varying amounts (0.02 to 0.1 g).
  • Solvents: Ethanol, water, methanol, acetonitrile, dichloromethane, and solvent-free conditions were tested.
  • Temperature: Reflux conditions optimized.
  • Reaction Time: Varied from 30 minutes to over 120 minutes depending on catalyst amount and solvent.
Mechanistic Insights

The catalyst {Mo132} facilitates the direct amination of 7-halo-6-fluoroquinoline-3-carboxylic acids by providing a nanoporous environment that enhances substrate-catalyst interaction, leading to higher conversion rates and selectivity. This method avoids toxic reagents and harsh conditions, aligning with green chemistry principles.

Alternative Piperazine Substitution Method

Another method involves the synthesis of 7-chloro-6-fluoroquinoline-3-carboxylic acid derivatives with piperazine substitution at the 7-position. This approach is significant because piperazine-substituted fluoroquinolones exhibit potent antibacterial activity.

  • The synthesis involves condensation of 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives with substituted piperazines.
  • The reaction proceeds in aqueous or organic solvents with yields up to 98%.
  • Characterization includes IR, ^1H-NMR, and ^13C-NMR confirming the structure and purity of the products.

This method provides a route to functionalized derivatives rather than the parent acid but is relevant for the preparation of related compounds in the same chemical family.

Summary of Research Findings

Preparation Method Catalyst/Conditions Solvent Reaction Time Yield (%) Advantages Reference
Classical multi-step synthesis No catalyst Various Hours Moderate Established method, but longer and less green General knowledge
Green synthesis with {Mo132} catalyst {Mo132} (0.08 g), reflux Water 30 min 97 High yield, short time, environmentally friendly
Piperazine substitution method Substituted piperazines, reflux DMF or aqueous Variable Up to 98 Functionalized derivatives synthesis

Chemical Reactions Analysis

7-Chloro-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Chloro-6-fluoroquinoline-3-carboxylic acid and its derivatives have various applications, primarily in the synthesis of antibacterial agents and related pharmaceutical compounds . The core structure and specific substitutions at different positions contribute to the compound's utility in medicinal chemistry .

Scientific Research Applications

Antibacterial Agents

  • Fluoroquinolones Synthesis 7-Chloro-6-fluoroquinoline-3-carboxylic acid is a crucial intermediate in synthesizing fluoroquinolone antibacterial agents . Fluoroquinolones are a class of synthetic antibiotics effective against a wide range of bacterial infections .
  • Direct Amination This compound is used in the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids to produce various antibacterial fluoroquinolone compounds .
  • Structural Modification The carboxylic acid group at the C-3 position of the quinolone core is easily modified, allowing the introduction of different heterocyclic moieties. This modification can enhance antibacterial activity or alter the molecule's pharmacokinetics .
  • Examples of Synthesis A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and N-methylpiperazine heated in dimethylsulfoxide can produce a substituted quinoline derivative . Similarly, reactions with N-ethylpiperazine in the presence of a catalyst yield fluoroquinolone derivatives .

Feed Additives

  • Growth Promotion Certain derivatives of 7-chloro-6-fluoroquinoline-3-carboxylic acid can be used as feed additives in livestock husbandry to promote growth and improve feed utilization .
  • Administration The active compounds are administered to livestock through feed or drinking water .
  • Feed Concentrates These compounds can be added to feed concentrates containing vitamins and mineral salts .

Synthesis of Novel Compounds

  • Building Block 7-Chloro-6-fluoroquinoline-3-carboxylic acid serves as a building block for creating novel chemical entities with potential pharmaceutical applications .
  • 3-Aminoquinolones Reduction of 3-nitroquinolones, synthesized from 7-chloro-6-fluoroquinoline-3-carboxylic acid, yields 3-aminoquinolones, which are valuable synthons in drug research .

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the context of antibacterial activity, quinoline derivatives, including this compound, target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications/Activity References
7-Chloro-6-fluoroquinoline-3-carboxylic acid H at position 1; Cl (7), F (6) 255.63 Not reported Moderate in polar solvents Antibacterial intermediate
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cyclopropyl (1); NO₂ (8) 381.73 256–257 (decomp) Low (hydrophobic nitro group) Synthetic intermediate for fluoroquinolones
7-Chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid 2,4-Difluorophenyl (1) 368.71 Not reported Improved lipophilicity Intermediate for temafloxacin
1-Cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride Piperazinyl (6); cyclopropyl (1) 422.29 Decomposes >200 pH-dependent solubility Ciprofloxacin impurity; studied for purification processes
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Ethyl ester (3); OH (4) 299.71 Not reported Higher organic solvent solubility Ester prodrug intermediate
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid NH₂ (7); ethyl (1) 250.23 Not reported Enhanced water solubility (amino group) Potential antibacterial agent

Solubility and Dissociation Behavior

  • The hydrochloride salt of 1-cyclopropyl-7-chloro-6-piperazinyl-quinolone exhibits pH-dependent solubility, with higher solubility in acidic conditions (pH < 4) due to protonation of the piperazinyl group .
  • Introduction of amino groups (e.g., ) increases water solubility via hydrogen bonding, whereas nitro or aryl substituents reduce it .

Biological Activity

7-Chloro-6-fluoroquinoline-3-carboxylic acid is a compound belonging to the fluoroquinolone class of synthetic antibacterial agents. This article provides an in-depth examination of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of Fluoroquinolones

Fluoroquinolones are widely recognized for their effectiveness against a broad spectrum of bacterial infections. They primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The structural modifications at the 7-position of the fluoroquinolone framework significantly influence their biological activity and spectrum of action .

Antimicrobial Activity

Antibacterial Spectrum

7-Chloro-6-fluoroquinoline-3-carboxylic acid exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds with substituents at the 7-position can enhance their efficacy against resistant strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC)

The effectiveness of 7-chloro-6-fluoroquinoline-3-carboxylic acid can be quantified using the Minimum Inhibitory Concentration (MIC). For instance, studies have reported MIC values as low as 0.39 µg/mL against S. aureus and 0.78 µg/mL against Bacillus subtilis, indicating strong antibacterial potency .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.39
Bacillus subtilis0.78
Candida albicans1.56

The primary mechanism by which 7-chloro-6-fluoroquinoline-3-carboxylic acid exerts its antibacterial effects is through the inhibition of DNA gyrase, which prevents bacterial DNA replication. This action leads to bacterial cell death, making fluoroquinolones effective in treating various infections .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study highlighted that derivatives of 7-chloro-6-fluoroquinoline-3-carboxylic acid showed superior antibacterial action when compared to traditional quinolone carboxylic acids. The introduction of piperazinyl moieties at the 7-position significantly enhanced the compound's lipophilicity and cellular penetration, thereby increasing its therapeutic efficacy against resistant pathogens .
  • Antifungal Activity : In addition to its antibacterial properties, some studies have noted antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness .
  • Resistance Mechanisms : Research into bacterial resistance mechanisms has shown that fluoroquinolones like 7-chloro-6-fluoroquinoline-3-carboxylic acid can still maintain efficacy against strains that have developed resistance to other antibiotics, highlighting their potential role in combating multi-drug resistant infections .

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